4-methyl-6-phenoxy-2-phenylpyrimidine
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Overview
Description
4-methyl-6-phenoxy-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological activities, including antiviral, anticancer, anti-inflammatory, and fungicidal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-phenoxy-2-phenylpyrimidine typically involves the reaction of appropriate phenyl and phenoxy derivatives with pyrimidine precursors. One common method includes the use of 4,6-dichloro-2-methylthiopyrimidine as a starting material, which undergoes sequential substitution reactions under Suzuki conditions with phenylboronic acid in the presence of triphenylphosphine and palladium acetate . The reaction conditions often involve refluxing in a suitable solvent such as glyme for an extended period.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-phenoxy-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as phenylboronic acid and palladium catalysts are often used under Suzuki conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various phenyl-substituted pyrimidines.
Scientific Research Applications
4-methyl-6-phenoxy-2-phenylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of agrochemicals, such as fungicides and herbicide safeners.
Mechanism of Action
The mechanism of action of 4-methyl-6-phenoxy-2-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-phenoxy-2-phenylpyrimidine: Known for its fungicidal activity.
4-phenyl-6-trifluoromethyl-2-aminopyrimidine: Explored for its potential as a fungicide.
Uniqueness
4-methyl-6-phenoxy-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-6-phenoxy-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-12-16(20-15-10-6-3-7-11-15)19-17(18-13)14-8-4-2-5-9-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLXCZQFRIHSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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